Bienvenue dans la boutique en ligne BenchChem!

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Lipophilicity Physicochemical property Regioisomer comparison

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 929973-74-0) is a bicyclic heterocyclic building block comprising a partially saturated pyridine ring fused to an N2-phenyl pyrazole. With a molecular weight of 199.25 g/mol, a polar surface area (PSA) of 29.85 Ų, and a calculated LogP of 1.85, the compound occupies a moderately lipophilic region of physicochemical space that is distinct from its closest regioisomeric and alkyl-substituted analogs.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 929973-74-0
Cat. No. B1602444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
CAS929973-74-0
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CNCC2=CN(N=C21)C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15/h1-5,9,13H,6-8H2
InChIKeyWYAIJTGPEFAROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 929973-74-0) – Core Scaffold Identity and Physicochemical Baseline for Procurement


2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 929973-74-0) is a bicyclic heterocyclic building block comprising a partially saturated pyridine ring fused to an N2-phenyl pyrazole. With a molecular weight of 199.25 g/mol, a polar surface area (PSA) of 29.85 Ų, and a calculated LogP of 1.85, the compound occupies a moderately lipophilic region of physicochemical space that is distinct from its closest regioisomeric and alkyl-substituted analogs . The secondary amine in the tetrahydropyridine ring provides a derivatizable handle that has been exploited in multiple kinase and glycosidase inhibitor programmes, establishing this scaffold as a versatile entry point for lead optimization [1][2].

Why 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Cannot Be Replaced by Its Closest Analogs


The N2-phenyl substitution pattern on the pyrazolo[4,3-c]pyridine core is not a cosmetic variation; it dictates the compound's lipophilicity, regiochemical reactivity, and ultimate biological target engagement. The 2-phenyl isomer (LogP 1.85) is 0.55 LogP units more lipophilic than the 1-phenyl regioisomer (LogP 1.30) and 1.46 LogP units more lipophilic than the 2-methyl analog (LogP 0.39), differences that translate to approximately 3.5-fold and 29-fold increases in octanol-water partition coefficient, respectively [1]. In lead optimization programmes targeting O-GlcNAcase and factor XIa, the 2-phenyl substitution is specifically required for downstream functionalization at the tetrahydropyridine nitrogen; switching to the 1-phenyl isomer alters the geometry of the N-aryl substituent and abolishes the structure-activity relationship that has been established for this chemotype [2][3].

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


LogP Differentiation: 2-Phenyl vs. 1-Phenyl Regioisomer (N2 vs. N1 Substitution)

The 2-phenyl isomer (target compound) exhibits a calculated LogP of 1.85, compared to a LogP of 1.30 for the 1-phenyl regioisomer (CAS 396133-34-9), both measured as free bases . This ΔLogP of +0.55 corresponds to an approximately 3.5-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity for the N2-phenyl-substituted scaffold. The polar surface area (PSA) is identical at 29.85 Ų for both regioisomers, confirming that the LogP difference arises purely from the spatial arrangement of the phenyl ring relative to the hydrogen-bonding network of the pyrazolo[4,3-c]pyridine core.

Lipophilicity Physicochemical property Regioisomer comparison

Lipophilicity Gap: 2-Phenyl vs. 2-Methyl Analog and Implications for Target Engagement

Replacement of the N2-phenyl substituent with a methyl group collapses the LogP from 1.85 to 0.39, a ΔLogP of −1.46 representing an approximately 29-fold reduction in lipophilicity [1]. This demonstrates that the phenyl ring contributes disproportionately to the compound's hydrophobic character and is likely essential for engaging aromatic-rich binding pockets in targets such as kinases and glycosidases. The 2-methyl analog (CAS 100501-59-5) shares the same core scaffold and PSA (29.85 Ų) but lacks the π-stacking and hydrophobic interactions conferred by the phenyl moiety.

Lipophilicity SAR N2-substitution

Scaffold Productivity in O-GlcNAcase Inhibition: N5-Derivatization Yields 44-Fold Potency Gain

Within the Asceneuron US11458140 patent series, the 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine scaffold serves as the core template for O-GlcNAcase (OGA) inhibitors. An N5-unsubstituted reference bearing the 2-phenyl scaffold displays an IC50 of 5.5 µM against human OGA, whereas installation of a chiral 1-(2,3-dihydrobenzofuran-6-yl)ethyl substituent at N5 (Example 12, (R)-enantiomer) improves activity to IC50 = 125 nM – a 44-fold enhancement [1]. This demonstrates that the scaffold provides a productive geometry for N5 derivatization, enabling substantial potency improvements without modifying the 2-phenylpyrazole substructure.

O-GlcNAcase Glycosidase Neurodegeneration

Patent-Anchored Utility as a Factor XIa Inhibitor Precursor (BMS WO 2013/055984)

Bristol-Myers Squibb patent WO 2013/055984 explicitly cites 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 929973-74-0) as a precursor in the synthesis of substituted 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines claimed as factor XIa inhibitors [1]. The 2-phenyl substitution is structurally embedded in the final inhibitors, and the precursor is listed in Paragraph 00423 of the patent. This establishes the compound as a validated entry point into an anticoagulant chemotype that has been pursued through preclinical development by a major pharmaceutical company.

Factor XIa Anticoagulant Cardiovascular

Density and Bulk Physicochemical Property Differentiation from the 1-Phenyl Regioisomer

The 2-phenyl compound has a measured density of 1.242 g/cm³ versus 1.2 ± 0.1 g/cm³ for the 1-phenyl regioisomer, a difference of approximately 3.5% that falls outside the typical batch-to-batch variability for a single compound . Both regioisomers share identical boiling points (358.4 °C at 760 mmHg), flash points (~170.5 °C), and refractive indices (1.675), meaning that density is the most discriminating bulk property for identity confirmation when analytical reference standards are unavailable.

Density Physicochemical characterization Quality control

Scaffold Versatility Across Therapeutic Target Classes: c-Met, OGA, and Factor XIa

The pyrazolo[4,3-c]pyridine scaffold, when functionalized with the 2-phenyl group, yields active inhibitors against three distinct target classes: (1) c-Met kinase – compound 8c in the Zhang et al. 2017 series achieved IC50 = 68 nM with >50-fold selectivity [1]; (2) O-GlcNAcase – N5-substituted derivatives reach IC50 = 125 nM [2]; and (3) factor XIa – claimed in BMS WO 2013/055984 [3]. This breadth of target engagement is not observed for the 1-phenyl regioisomer or the 2-methyl analog in the peer-reviewed literature, suggesting that the 2-phenyl substitution confers a favorable binding pose across multiple protein families.

Kinase inhibition Polypharmacology Scaffold versatility

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine – Evidence-Backed Application Scenarios for Scientific Procurement


O-GlcNAcase (OGA) Inhibitor Lead Optimization for Neurodegenerative Disease

The 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine scaffold is validated in the Asceneuron US11458140 patent as a productive core for OGA inhibitors, with N5-derivatized analogs achieving IC50 values as low as 125 nM against human O-GlcNAcase – a 44-fold improvement over the unsubstituted scaffold [1]. The LogP of 1.85 places the core scaffold in an optimal range for CNS penetration (typically LogP 1–4), supporting its use in tauopathy and other neurodegenerative disease programmes where OGA is a genetically validated target . Procurement of the 2-phenyl (not 1-phenyl) isomer is essential, as the regioisomeric geometry is critical for the binding pose observed in this chemotype [2].

Factor XIa Anticoagulant Development (Cardiovascular Indication)

Bristol-Myers Squibb has cited CAS 929973-74-0 as a precursor in their factor XIa inhibitor patent (WO 2013/055984), establishing this specific compound as an industrially validated entry point for serine protease inhibitor programmes [1]. Factor XIa is a high-value anticoagulant target with reduced bleeding risk compared to thrombin or factor Xa inhibitors. The secondary amine handle at the 5-position of the tetrahydropyridine ring allows installation of diverse P1 and P2 moieties while maintaining the 2-phenylpyrazole recognition element that engages the factor XIa S1 pocket .

c-Met Kinase Inhibitor Programmes (Oncology)

The related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has produced c-Met inhibitors with IC50 values of 68 nM and >50-fold kinase selectivity (Zhang et al., 2017) [1]. The 2-phenyl variant (target compound) provides an alternative N-aryl geometry that can be exploited to modulate selectivity profiles against the broader kinome, particularly for type II kinase inhibitor designs where the phenyl group can occupy the hydrophobic back pocket adjacent to the hinge-binding region. The compound's moderate LogP (1.85) is compatible with oral bioavailability optimization, a critical requirement for chronic oncology dosing .

Quality-Controlled Building Block Procurement for Parallel SAR Libraries

For CROs and biotech companies running parallel synthesis campaigns, the 2-phenyl compound's density (1.242 g/cm³) provides a discriminating bulk property to confirm identity against the 1-phenyl regioisomer (density 1.2 g/cm³) when NMR differentiation is ambiguous [1]. The scaffold's demonstrated versatility across three target classes (OGA, factor XIa, c-Met) means that purchased inventory can be redirected across multiple programmes, reducing the risk of stranded chemical stock [2]. Specification of CAS 929973-74-0 (not CAS 396133-34-9 or CAS 100501-59-5) in procurement documentation is essential to ensure the intended regioisomer is supplied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.